molecular formula C5H8ClN3O B13495602 2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B13495602
M. Wt: 161.59 g/mol
InChI Key: JYGCXFZITYFJTR-UHFFFAOYSA-N
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Description

2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of α,β-alkynyl ketones with hydrazine monohydrate . The reaction conditions often require the presence of a catalyst, such as gold, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

2-amino-1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

2-amino-1-(1H-pyrazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c6-3-5(9)4-1-2-7-8-4;/h1-2H,3,6H2,(H,7,8);1H

InChI Key

JYGCXFZITYFJTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=O)CN.Cl

Origin of Product

United States

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